molecular formula C12H15N3O B096340 N-(cyclohexylideneamino)pyridine-4-carboxamide CAS No. 15407-81-5

N-(cyclohexylideneamino)pyridine-4-carboxamide

Cat. No.: B096340
CAS No.: 15407-81-5
M. Wt: 217.27 g/mol
InChI Key: NGFVJSNUQFGXDF-UHFFFAOYSA-N
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Description

N’-Cyclohexylideneisonicotinohydrazide is an organic compound with the molecular formula C₁₂H₁₅N₃O It is a derivative of isonicotinohydrazide, where the hydrazide group is modified with a cyclohexylidene moiety

Mechanism of Action

Target of Action

N-(cyclohexylideneamino)pyridine-4-carboxamide, also known as N’-cyclohexylidenepyridine-4-carbohydrazide or N’-cyclohexylideneisonicotinohydrazide, has been identified as a promising drug lead for Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens .

Mode of Action

The compound’s anti-mycobacterial activity requires AmiC-dependent hydrolysis . It inhibits M. tuberculosis growth in macrophages by inducing autophagy . The compound also exhibits significant inhibitory action against urease .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth of M. tuberculosis and M. bovis BCG . It also impacts the pathways related to the function of urease . .

Pharmacokinetics

tuberculosis suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound inhibits the growth of M. tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner . It also exhibits significant inhibitory action against urease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity against M. tuberculosis and M. bovis BCG suggests that it is effective in the intracellular environment of macrophages . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylideneisonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-cyclohexylideneisonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N’-Cyclohexylideneisonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hydrazide group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Various alkylating or acylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-Cyclohexylideneisonicotinohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

    Isonicotinohydrazide: The parent compound, which lacks the cyclohexylidene moiety.

    Cyclohexanone: The ketone used in the synthesis of N’-cyclohexylideneisonicotinohydrazide.

    Hydrazine Derivatives: Other compounds containing the hydrazine functional group.

Uniqueness: N’-Cyclohexylideneisonicotinohydrazide is unique due to the presence of both the isonicotinohydrazide and cyclohexylidene groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyclohexylideneamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVJSNUQFGXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=NC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165526
Record name Isonicotinic acid, cyclohexylidenehydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID40165526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15407-81-5
Record name 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15407-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid, cyclohexylidenehydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015407815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid, cyclohexylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE
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